Cefuroxime Axetil-d3 Cefuroxime Axetil-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208653
InChI:
SMILES:
Molecular Formula: C₂₀H₁₉D₃N₄O₁₀S
Molecular Weight: 513.49

Cefuroxime Axetil-d3

CAS No.:

Cat. No.: VC0208653

Molecular Formula: C₂₀H₁₉D₃N₄O₁₀S

Molecular Weight: 513.49

* For research use only. Not for human or veterinary use.

Cefuroxime Axetil-d3 -

Specification

Molecular Formula C₂₀H₁₉D₃N₄O₁₀S
Molecular Weight 513.49

Introduction

Cefuroxime Axetil-d3 possesses specific chemical characteristics that define its behavior in analytical systems and biological environments. These properties are crucial for understanding its application as a reference standard.

Molecular Structure and Formula

The molecular structure of Cefuroxime Axetil-d3 closely resembles that of cefuroxime axetil, with the critical difference being the substitution of three hydrogen atoms with deuterium atoms. According to available data, the molecular formula of Cefuroxime Axetil-d3 is C20H19D3N4O10S , though some sources indicate a different formula (C16H13D3N4O8S) . This discrepancy may reflect different structural interpretations or salt forms of the compound.

Physical and Chemical Characteristics

The physical and chemical properties of Cefuroxime Axetil-d3 include:

  • Molecular Weight: 513.49 g/mol (primary source) or 427.4 g/mol (alternative source)

  • Appearance: Typically a white to off-white powder

  • Solubility: Similar to cefuroxime axetil, with limited water solubility

  • Purity: Commercial preparations typically exceed 95% purity as determined by HPLC analysis

The variation in reported molecular weights (513.49 vs. 427.4 g/mol) may be attributed to different structural interpretations, salt forms, or analytical methodologies. The higher molecular weight likely corresponds to the complete axetil ester form, while the lower weight may represent a different derivative or salt structure.

Spectroscopic Properties

The spectroscopic properties of Cefuroxime Axetil-d3 are particularly important for its application as an internal standard:

  • Mass Spectrometry: In negative ion spray mode, Cefuroxime-d3 exhibits characteristic mass transition pairs at 426.2→210.0 m/z

  • Chromatographic Behavior: The compound typically elutes at retention times very similar to non-deuterated cefuroxime axetil in HPLC and LC-MS systems, but is distinguishable by mass detection

Applications in Pharmaceutical Analysis

Cefuroxime Axetil-d3 serves several critical functions in pharmaceutical research and development, particularly in analytical chemistry applications.

Role as a Reference Standard

Role in Pharmacokinetic Studies

One of the most significant applications of Cefuroxime Axetil-d3 is as an internal standard in pharmacokinetic investigations of cefuroxime axetil.

Internal Standardization in LC-MS/MS

In pharmacokinetic studies, Cefuroxime Axetil-d3 is employed as an internal standard for LC-MS/MS analysis. Research has demonstrated its effectiveness in this role, as evidenced by its use in studies examining the bioavailability and food effects on cefuroxime axetil administration .

Table 1: Analytical Parameters for Cefuroxime Axetil Quantification Using Cefuroxime-d3 as Internal Standard

ParameterValueNotes
Analytical Column2.1×50 mm, 3 μmFor sample stacking and separation
Ionization ModeNegative ion sprayFor both analyte and internal standard
Mass Transition (Cefuroxime Axetil)423.2→207.0 m/zMultiple reaction monitoring
Mass Transition (Cefuroxime-d3)426.2→210.0 m/zMultiple reaction monitoring
Linearity Range10 to 10,000 ng/mlIn human plasma samples
Lower Limit of Quantitation10 ng/mlSufficient for pharmacokinetic profiling

Contribution to Pharmacokinetic Parameter Determination

The use of Cefuroxime Axetil-d3 as an internal standard has facilitated accurate determination of pharmacokinetic parameters in clinical studies. For example, in a food-effect study conducted with Chinese subjects, the following parameters were precisely quantified using analytical methods incorporating this deuterated standard :

Table 2: Pharmacokinetic Parameters of Cefuroxime Axetil Under Different Conditions

ParameterFasting ConditionFed ConditionRatio (Fed/Fasting)
Tmax (h)2.233.01-
Cmax (ng/ml)~3600~3800-
AUC0-∞ (ng·h/ml)12009±316716439±2405139.86%
t1/2 (h)1.48±0.151.35±0.1591.7%
Vd (ml/kg)45711±1679027048±932861.3%
CL (ml/(kg·h))21348±735813965±476665.9%

These findings highlight how Cefuroxime Axetil-d3, through its role as an internal standard, enables the precise quantification necessary to detect significant pharmacokinetic differences between administration conditions.

As a reference material used in pharmaceutical testing, Cefuroxime Axetil-d3 may be subject to regulatory considerations:

  • Import/export restrictions may apply in some jurisdictions

  • Documentation requirements may include permits or specialized handling procedures

  • Products may be designated as "controlled" or require additional documentation to meet regulatory requirements

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